![molecular formula C21H21N3O5 B6543439 N-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethyl}-4-cyclopropaneamidobenzamide CAS No. 1021206-96-1](/img/structure/B6543439.png)
N-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethyl}-4-cyclopropaneamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. It might also include information on what the compound is used for or any notable properties .
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .Chemical Reactions Analysis
This would involve a discussion of how the compound reacts. What types of reactions does it undergo? What are the products of these reactions? This section might also discuss how the compound’s structure influences its reactivity .Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. It might also discuss how these properties influence the compound’s uses .科学的研究の応用
Organic Synthesis
The compound is used in organic synthesis, particularly in the creation of amide chalcones . These are synthesized in a two-step reaction, first by synthesizing N-(4-acetylphenyl)quinoline-3-carboxamide, followed by a Claisen–Schmidt reaction .
Pharmacological Activities
Amide chalcones, which can be synthesized using this compound, are known to possess a wide range of pharmacological activities. These include anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .
Antineoplastic Activity
One of the amuvatinib derivatives, which shares a similar structure with the compound, has been found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .
Cell Tracing & Tracking
The compound “F5226-0387” is used in the production of FluoSpheres Sulfate-Modified Microspheres . These microsphere beads can be used in passive adsorption or active, covalent coupling of proteins, nucleic acids, and biomolecules for particle capture applications .
Instrument Calibration
FluoSpheres Sulfate-Modified Microspheres, which contain the compound “F5226-0387”, are used for instrument calibration in flow cytometry, microscopy, high-throughput screening (HTS), and high-content screening (HCS) .
Flow Testing
These microspheres are also used in flow testing for microfluidics, blood flow, water flow, and air flow .
作用機序
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to affect various pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Compounds with similar structures have been reported to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Compounds with similar structures have been reported to cause changes such as cell cycle arrest and induction of apoptosis in cancer cells .
Action Environment
It is generally understood that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-19(13-3-6-16(7-4-13)24-21(27)14-1-2-14)22-9-10-23-20(26)15-5-8-17-18(11-15)29-12-28-17/h3-8,11,14H,1-2,9-10,12H2,(H,22,25)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDNTIVVDNCDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。